4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, also known as (2E)-4-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)but-2-enoic acid, is a chemical compound with the molecular formula and a molecular weight of 267.26 g/mol. It is classified under the category of benzisothiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound is identified by its CAS number 10295-14-4, indicating its unique chemical identity.
The synthesis of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid typically involves several steps that may include the formation of the benzisothiazole core followed by functionalization to introduce the butenoic acid moiety. Common methods for synthesizing such compounds include:
Technical details regarding specific reagents and conditions used in these reactions are often proprietary or found in specialized literature.
The molecular structure of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid can be represented using various chemical notation systems:
O=C(O)/C=C/CN1C(=O)C2=CC=CC=C2S1(=O)=O
This notation encodes the structure of the compound, highlighting the functional groups and connectivity between atoms.
The chemical reactivity of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid can be explored through various types of reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Further research is necessary to elucidate its precise mechanism.
The physical and chemical properties of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid include:
Property | Value |
---|---|
Purity | 95% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments and its potential applications.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1